molecular formula C6H12O5 B092104 (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal CAS No. 18546-05-9

(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal

Cat. No. B092104
CAS RN: 18546-05-9
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-ZXXMMSQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal, also known as erythrulose, is a natural ketose sugar that is found in red algae. It is a highly versatile compound that has numerous applications in various fields, including food, cosmetics, and pharmaceuticals.

Mechanism Of Action

Erythrulose works by reacting with the amino acids in the skin to produce a brown color. This process is known as the Maillard reaction, which is a non-enzymatic browning reaction that occurs between reducing sugars and amino acids. The resulting product is a brown pigment called melanoidin, which gives the skin a natural-looking tan.

Biochemical And Physiological Effects

Erythrulose has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has antioxidant properties, which may help to protect the skin from oxidative stress. Additionally, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the skin.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal is its natural origin, which makes it a safer and more sustainable alternative to synthetic tanning agents. Additionally, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has been shown to produce a more natural-looking tan than other tanning agents, which may make it more desirable for consumers. However, one of the main limitations of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal is its relatively low stability, which may make it difficult to use in certain formulations.

Future Directions

There are several future directions for research on (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal. One area of interest is the development of new synthesis methods that are more efficient and sustainable. Additionally, further research is needed to fully understand the mechanism of action of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal and its potential applications in the treatment of various diseases. Finally, there is a need for more research on the safety and efficacy of (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal, particularly in relation to its long-term effects on the skin.

Synthesis Methods

Erythrulose can be synthesized through the oxidation of erythrose, which is a four-carbon sugar. This process involves the use of a strong oxidizing agent, such as potassium permanganate or sodium chlorite. The resulting product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

Erythrulose has been extensively studied for its potential applications in various fields. In the food industry, it is used as a natural sweetener and flavor enhancer. It is also used in the production of baked goods, beverages, and dairy products. In the cosmetics industry, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal is used as a self-tanning agent, as it reacts with the amino acids in the skin to produce a brown color. Additionally, (2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal has been studied for its potential applications in pharmaceuticals, including its use in the treatment of diabetes and cancer.

properties

CAS RN

18546-05-9

Product Name

(2S,3R,4S,5R)-2,3,4,5-Tetrahydroxyhexanal

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3R,4S,5R)-2,3,4,5-tetrahydroxyhexanal

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6+/m1/s1

InChI Key

PNNNRSAQSRJVSB-ZXXMMSQZSA-N

Isomeric SMILES

C[C@H]([C@@H]([C@H]([C@@H](C=O)O)O)O)O

SMILES

CC(C(C(C(C=O)O)O)O)O

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O

Origin of Product

United States

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